molecular formula C20H18O5 B11260521 3-(4-methoxyphenyl)-4-methyl-6-(2-oxopropoxy)-2H-chromen-2-one

3-(4-methoxyphenyl)-4-methyl-6-(2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B11260521
M. Wt: 338.4 g/mol
InChI Key: AGTUMGXJYDXPPR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-methyl-6-(2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-6-(2-oxopropoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-methyl-7-hydroxycoumarin in the presence of a base, followed by esterification with 2-oxopropanoic acid. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4-methyl-6-(2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the oxopropoxy moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like sodium methoxide (NaOCH₃) or other nucleophiles in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of 3-(4-hydroxyphenyl)-4-methyl-6-(2-oxopropoxy)-2H-chromen-2-one.

    Reduction: Formation of 3-(4-methoxyphenyl)-4-methyl-6-(2-hydroxypropoxy)-2H-chromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 3-(4-methoxyphenyl)-4-methyl-6-(2-oxopropoxy)-2H-chromen-2-one is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-6-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxopropoxy group can form hydrogen bonds with amino acid side chains. These interactions can alter the conformation and activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-Methoxy-2-methylphenylboronic acid
  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

Uniqueness

Compared to similar compounds, 3-(4-methoxyphenyl)-4-methyl-6-(2-oxopropoxy)-2H-chromen-2-one stands out due to its unique combination of functional groups. The presence of both the methoxyphenyl and oxopropoxy groups provides a distinct set of chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions also enhances its utility in synthetic chemistry and drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-methyl-6-(2-oxopropoxy)chromen-2-one

InChI

InChI=1S/C20H18O5/c1-12(21)11-24-16-8-9-18-17(10-16)13(2)19(20(22)25-18)14-4-6-15(23-3)7-5-14/h4-10H,11H2,1-3H3

InChI Key

AGTUMGXJYDXPPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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